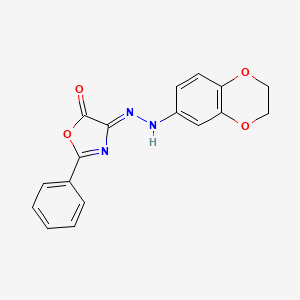
(4Z)-4-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazinylidene)-2-phenyl-1,3-oxazol-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4Z)-4-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazinylidene)-2-phenyl-1,3-oxazol-5-one is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a hydrazinylidene moiety, and an oxazol-5-one ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazinylidene)-2-phenyl-1,3-oxazol-5-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Hydrazinylidene Formation:
Oxazol-5-one Ring Formation: The final step involves the cyclization of the intermediate with a suitable reagent to form the oxazol-5-one ring.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that provide the best reaction environment.
Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.
化学反应分析
Types of Reactions
(4Z)-4-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazinylidene)-2-phenyl-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce hydrazine derivatives.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a catalyst in organic reactions.
Biology and Medicine
Pharmacological Studies: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Materials Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of (4Z)-4-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazinylidene)-2-phenyl-1,3-oxazol-5-one involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the biological context and the functional groups present in the compound.
相似化合物的比较
Similar Compounds
(4Z)-4-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazinylidene)-2-phenyl-1,3-oxazol-5-one: Similar compounds might include other hydrazinylidene derivatives or oxazol-5-one derivatives.
Uniqueness
Functional Group Combination: The unique combination of functional groups in this compound provides distinct chemical and biological properties.
Reactivity: The presence of multiple reactive sites allows for diverse chemical modifications.
属性
IUPAC Name |
(4Z)-4-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazinylidene)-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c21-17-15(18-16(24-17)11-4-2-1-3-5-11)20-19-12-6-7-13-14(10-12)23-9-8-22-13/h1-7,10,19H,8-9H2/b20-15- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJMUTSUYWWFFO-HKWRFOASSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NN=C3C(=O)OC(=N3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)N/N=C\3/C(=O)OC(=N3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














